molecular formula C26H49N3O9S2 B14079635 N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B14079635
M. Wt: 611.8 g/mol
InChI Key: NLACVUXAYRTHSG-UHFFFAOYSA-N
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Description

N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: is a complex organic compound characterized by its unique structure, which includes a mercapto group, multiple ether linkages, and a thienoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienoimidazole core, followed by the introduction of the mercapto group and the heptaoxatricosyl chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thienoimidazole moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The ether linkages in the heptaoxatricosyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the thienoimidazole moiety can produce various reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine: The compound’s potential therapeutic properties are being explored in medicine. Its unique structure may allow it to act as a drug candidate for targeting specific diseases, particularly those involving oxidative stress or abnormal cellular signaling.

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also investigated for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism by which N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The thienoimidazole moiety may interact with nucleic acids or enzymes, influencing cellular processes. The heptaoxatricosyl chain provides flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

  • N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
  • This compound

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the mercapto group, multiple ether linkages, and the thienoimidazole moiety provides a versatile platform for various chemical modifications and applications. Its stability and reactivity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H49N3O9S2

Molecular Weight

611.8 g/mol

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C26H49N3O9S2/c30-24(4-2-1-3-23-25-22(21-40-23)28-26(31)29-25)27-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39/h22-23,25,39H,1-21H2,(H,27,30)(H2,28,29,31)

InChI Key

NLACVUXAYRTHSG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2

Origin of Product

United States

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